4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by its imidazo[4,5-c]pyridine core structure. This compound features a tetrahydro configuration and a chlorophenyl substituent at the fourth position. Its molecular formula is , with a molecular weight of approximately 233.69 g/mol. The unique structure of this compound positions it as a subject of interest in medicinal chemistry, particularly for its potential biological activities.
The synthesis of 4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can be achieved through several methods:
These methods allow for the introduction of different substituents on the imidazo[4,5-c]pyridine scaffold, enhancing its biological activity.
The molecular structure of 4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine includes:
The compound's InChI is given by: InChI=1S/C12H12ClN3/c13-9-5-3-10(4-6-9)11-12(14-8-11)15-7-11/h3-6,8H,7H2,(H,14,15)
, which provides insight into its structural configuration.
4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for 4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine primarily involves its interaction with specific enzymes or proteins in biological systems. Research indicates that this compound exhibits moderate inhibitory activity against several kinases involved in cell signaling pathways such as Aurora kinases and FLT3 kinase.
Understanding its binding affinity to target proteins is crucial for optimizing its therapeutic potential. Interaction studies typically focus on elucidating these binding mechanisms through techniques like X-ray crystallography and surface plasmon resonance.
The physical properties of 4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine include:
Chemical properties include:
Quantitative data regarding melting point or boiling point may require specific experimental determination.
The applications of 4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine span across various fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: